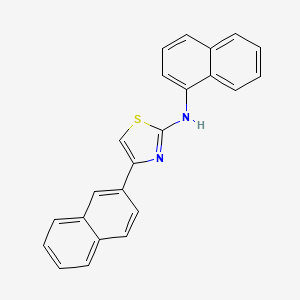

1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

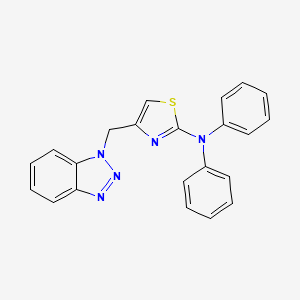

1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine is a complex organic compound . The molecule consists of 16 Hydrogen atoms, 23 Carbon atoms, 2 Nitrogen atoms, and 1 Sulfur atom, making a total of 42 atoms .

Molecular Structure Analysis

The 1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine molecule contains a total of 46 bonds. There are 30 non-H bonds, 27 multiple bonds, 3 rotatable bonds, 27 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 ten-membered rings, 1 secondary aromatic amine, and 1 Thiazole .Applications De Recherche Scientifique

Synthesis of Novel Compounds

1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine has been used as a precursor in the synthesis of various novel compounds, such as Azetidinone and Thiazolidinones derivatives. These compounds have been evaluated for their antimicrobial efficacy, demonstrating the potential of 1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine in developing new antimicrobial agents (Patel & Mehta, 2006).

Development of Advanced Materials

The compound has also been involved in the synthesis of novel aromatic poly(amine−1,3,4-oxadiazole)s, which are materials with properties suitable for blue-light-emitting applications. This indicates its role in the development of advanced materials for electronic and optical applications (Liou et al., 2006).

Antifungal Activity

Another significant application is in the synthesis of derivatives that exhibit antifungal activity. By modifying the 1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine structure, researchers have been able to create compounds with specific antifungal properties (Patel & Mehta, 2006).

Chiral Stationary Phases in Chromatography

It has been used in the synthesis of chiral naphthylamine derivatives, which are then attached to silica to create chiral stationary phases for high-performance liquid chromatography. This application is crucial for chiral separations in analytical chemistry (Däppen et al., 1986).

Heterocyclic Compound Synthesis

The compound plays a role in the synthesis of heterocyclic compounds, which are valuable in pharmaceutical and materials science. This includes the creation of N,S- and N,O-containing heterocycles with high enantio- and disastereo-selectivities, important for drug discovery and development (Li et al., 2016).

Sensor Development

1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine derivatives have been developed as colorimetric chemosensors for detecting ions like cyanide and sulfide in aqueous solutions. This application is significant in environmental monitoring and analytical chemistry (Kim et al., 2016).

Propriétés

IUPAC Name |

N-naphthalen-1-yl-4-naphthalen-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2S/c1-2-8-18-14-19(13-12-16(18)6-1)22-15-26-23(25-22)24-21-11-5-9-17-7-3-4-10-20(17)21/h1-15H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEAWVAVNMYNHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthyl(4-(2-naphthyl)(2,5-thiazolyl))amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2746463.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2746465.png)

![5-(2-Hydroxyethyl)-6-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2746466.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2746472.png)

![Benzyl {[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2746473.png)

![1-(2-methoxyphenyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2746474.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2746478.png)

![3-[(3-Methylbenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2746479.png)

![N-(2,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2746485.png)